molecular formula C20H30N2O3 B142262 16beta-Hydroxyfurazabol CAS No. 36455-74-0

16beta-Hydroxyfurazabol

Cat. No. B142262
CAS RN: 36455-74-0
M. Wt: 346.5 g/mol
InChI Key: WWOPKCRAWYWZPG-UFMRLNGZSA-N
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Description

16beta-Hydroxyfurazabol is a metabolite of furazabol, which is a synthetic anabolic steroid. Furazabol itself is known for its applications in enhancing performance, and its metabolites, including this compound, are of interest due to their presence in urine, which can be detected as part of doping tests in sports .

Synthesis Analysis

The synthesis of a compound closely related to this compound, specifically 4-(3'alpha-15'beta-dihydroxy-5beta-estran-17'beta-yl)furan-2-methyl alcohol, has been described in the literature. This compound was synthesized through a multi-step process involving the reaction of a synthetic steroid with a furan derivative, followed by hydrolysis and reduction steps .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring attached to a steroid framework. This structure is significant because it differs from cardiac steroids, which allows it to exhibit a unique pharmacological profile, as it does not bind to the cardiac steroid receptor on Na(+),K(+)-ATPase .

Chemical Reactions Analysis

Although specific chemical reactions of this compound are not detailed in the provided papers, the related compound synthesized in paper does not interact with the cardiac steroid receptor, which is a notable chemical interaction. This lack of binding suggests that this compound may also not engage in the typical chemical reactions expected of cardiac steroids.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, its urinary excretion and detectability via GC/MS (Gas Chromatography/Mass Spectrometry) imply that it has specific physical properties that allow it to be monitored in biological fluids . The synthesis process described for the related compound indicates that this compound likely has hydroxyl groups that could influence its solubility and reactivity .

Relevant Case Studies

The pharmacological properties of the related compound synthesized in paper suggest potential medical applications, such as an anti-digoxin agent. It was shown to inhibit digoxin-induced increases in the force of contraction and arrhythmias in guinea pig papillary muscle and human atrial appendages, indicating a novel mechanism of action. This could be relevant for case studies where this compound or similar compounds are used to counteract the effects of cardiac glycosides like digoxin . The detection of this compound in urine also has implications for doping control in sports, as mentioned in paper .

Scientific Research Applications

  • Biotransformation and Metabolic Studies

    • Biotransformation of Steroids: 16beta-Hydroxyfurazabol and related compounds have been studied for their potential in biotransformation processes. Mortierella isabellina, for example, has been used to produce hydroxylated metabolites from ENT-16beta-hydroxybeyeran-19-oic acid, leading to the discovery of novel compounds with potential biological activities (Lin et al., 2007).
    • Detection and Analysis: Advanced analytical methods have been developed for the detection of this compound and its metabolites in biological samples. Techniques include liquid chromatography-tandem mass spectrometry for confirmatory analysis in bovine urine (Draisci et al., 2001) and optimization of detection in cattle feces and urine (Van de Wiele et al., 2000).
  • Steroid Metabolism and Enzymatic Studies

    • Enzymatic Activity and Pharmacokinetics: Research has explored the role of enzymes like 11beta-hydroxysteroid dehydrogenase in the metabolism of synthetic steroids, highlighting the importance of structural modifications at the 16beta position for pharmacokinetic properties and therapeutic efficacy (Diederich et al., 2002).
  • Biological Activity and Drug Development

    • Cytotoxic Activity: Compounds structurally related to this compound, such as 16beta-hydroxylated triterpenoids, have been isolated from natural sources and evaluated for their cytotoxic activities against various cancer cell lines, revealing the potential for anticancer drug development (Thao et al., 2010).
    • Anti-HIV Activity: Triterpenoids with a 16beta-hydroxylation modification have shown inhibitory activity against HIV-1 protease, indicating potential applications in HIV treatment (Wei et al., 2008).
  • Endocrine and Hormonal Studies

    • Endometrial Carcinogenesis: Estrogens and their metabolites, including those involving 16beta-hydroxylation, have been studied for their effects on endometrial carcinogenesis, providing insights into the hormonal pathways and metabolic profiles influencing cancer risk (Takahashi et al., 2004).

Future Directions

Future directions of research include conducting extensive human studies to evaluate its safety and efficacy. Other future research directions may focus on modifying 16beta-Hydroxyfurazabol to enhance its therapeutic effects and reduce its side effects.

Relevant Papers One relevant paper is “Urinary Excretion of Furazabol Metabolite” which discusses the metabolism of furazabol, a compound related to this compound . The paper could provide insights into the metabolism and detection of this compound.

properties

IUPAC Name

(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-18-10-16-15(21-25-22-16)8-11(18)4-5-12-13(18)6-7-19(2)14(12)9-17(23)20(19,3)24/h11-14,17,23-24H,4-10H2,1-3H3/t11-,12+,13-,14-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOPKCRAWYWZPG-UFMRLNGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36455-74-0
Record name 16beta-Hydroxyfurazabol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.BETA.-HYDROXYFURAZABOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM9NTL38N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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